N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
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Description
This compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The structure suggests that it might have interesting chemical and biological properties, as many coumarin derivatives do .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It likely contains a chromen-4-yl group attached to a benzofuran via a propanamide linkage. Similar compounds have been found to form intramolecular hydrogen bonds, creating a stable ring structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, coumarin derivatives are known to undergo a variety of chemical reactions. They can react with different reagents to form new compounds with potential biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role. For instance, similar compounds have shown significant inhibitory activity against the growth of certain bacterial strains .Mechanism of Action
Target of Action
The primary targets of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide are currently unknown. This compound is structurally related to coumarin derivatives, which have been shown to interact with a variety of biological targets, including enzymes involved in inflammation and cancer .
Mode of Action
Coumarin derivatives have been shown to interact with their targets through a variety of mechanisms, including inhibition of enzyme activity and disruption of protein-protein interactions .
Biochemical Pathways
Coumarin derivatives have been shown to affect a variety of pathways, including those involved in inflammation and cancer .
Result of Action
Related compounds have been shown to have anti-inflammatory activity, suggesting that this compound may also have similar effects .
Future Directions
Properties
IUPAC Name |
N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4/c1-2-17(23)22-19-12-5-3-4-6-15(12)26-20(19)14-10-18(24)25-16-8-7-11(21)9-13(14)16/h3-10H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJQQJKQRZXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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